Tetrafluoroethylene

描述

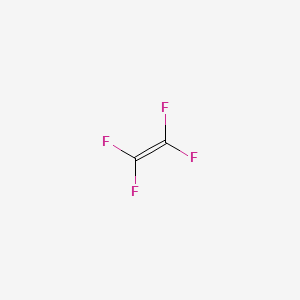

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2-tetrafluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4/c3-1(4)2(5)6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKJFAAPBSQJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25510-94-5, 9002-84-0 | |

| Details | Compound: Polytetrafluoroethylene | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25510-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Polytetrafluoroethylene | |

| Record name | Polytetrafluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6021325 | |

| Record name | Tetrafluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrafluoroethylene, stabilized appears as a colorless odorless gas. Easily ignited. Vapors are heavier than air. May asphyxiate by the displacement of air. May violently polymerize under prolonged exposure to fire or heat, violently rupturing the container. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Water insoluble., Gas or Vapor, Colorless, odorless gas; [ACGIH], COLOURLESS ODOURLESS GAS., Colorless, odorless gas. | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrafluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/143 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

-105.3 °F at 760 mmHg (NTP, 1992), -75.9 °C, -105.3 °F | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-474 | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-474 | |

| Record name | Tetrafluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-474 | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-474 | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/143 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

<32 °F (<0 °C) (closed cup) /Tetrafluoroethylene, inhibited/ | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 49-142 | |

| Record name | Tetrafluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59X10+2 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 159 (very slightly soluble) | |

| Details | Horvath AL; Halogenated hydrocarbons: solubility-miscibility with water. New York, NY: Marcel Dekker, Inc pp. 889 (1982) | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Horvath AL; Halogenated hydrocarbons: solubility-miscibility with water. New York, NY: Marcel Dekker, Inc pp. 889 (1982) | |

| Record name | Tetrafluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Horvath AL; Halogenated hydrocarbons: solubility-miscibility with water. New York, NY: Marcel Dekker, Inc pp. 889 (1982) | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.519 at -105 °F (NTP, 1992) - Denser than water; will sink, 1.519 g/cu cm at -76 °C, Critical density = 0.58 g/cu cm; Heat of evaporation = 16,821 J/mol at -75.6 °C, Density (at -76 °C): 1.5 g/cm³, 1.519 at -105 °F | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11: 360 (1988) | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11: 360 (1988) | |

| Record name | Tetrafluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11: 360 (1988) | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11: 360 (1988) | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/143 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.9, 3.87 | |

| Details | National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85 | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85 | |

| Record name | Tetrafluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85 | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | National Fire Protection Guide. Fire Protection Guide on Hazardous Materials. 10 th ed. Quincy, MA: National Fire Protection Association, 1991., p. 325M-85 | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/143 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

22800 mmHg at 70 °F (NTP, 1992), 2.45X10+4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2947, 22800 mmHg at 70 °F | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | Tetrafluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/143 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless gas | |

CAS No. |

116-14-3 | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluoroethylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/tetrafluoroethylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, 1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrafluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMW63Z518S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrafluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/143 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-224.5 °F (NTP, 1992), -131.15 °C, ODORLESS OR FAINT ODOR; CRITICAL TEMP: 92 °F= 33 °C= 306 DEG K; HEAT OF POLYMERIZATION: -450 BTU/LB= 250 CAL/G= -10.5X10+5 JOULES/KG; CRITICAL PRESSURE: 573 PSIA= 38.9 ATM= 3.95 MN/SQ M; HEAT OF COMBUSTION: -4,000 BTU/LB= -2,000 CAL/G= -90X10+5 JOULES/KG /INHIBITED/, -131.2 °C, -224.5 °F | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | TETRAFLUOROETHYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | Tetrafluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1779 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |

| Record name | TETRAFLUOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/143 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrafluoroethylene (TFE) Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroethylene (TFE), a fluorocarbon with the chemical formula C₂F₄, is a colorless and odorless gas that serves as a critical building block in the synthesis of a wide array of fluoropolymers.[1][2][3] Its unique molecular structure, consisting of a carbon-carbon double bond with four fluorine substituents, imparts a distinct set of physical and chemical properties that are fundamental to its industrial utility and handling.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of TFE, detailed experimental methodologies for their determination, and a discussion of its primary reactivity, with a focus on polymerization.

Physical Properties of this compound

This compound is a dense, non-polar gas that is sparingly soluble in water but exhibits solubility in some organic solvents.[1][4] Its physical state at ambient temperature and pressure is a colorless gas.[5] The key physical properties of TFE are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₄ | [5] |

| Molecular Weight | 100.016 g/mol | [2] |

| Boiling Point | -76.3 °C (-105.3 °F; 196.8 K) | [2] |

| Melting Point | -142.5 °C (-224.5 °F; 130.7 K) | [2] |

| Density (liquid, at -76 °C) | 1.519 g/cm³ | [2] |

| Vapor Density (air = 1) | 3.45 | [6] |

| Vapor Pressure (at 20 °C) | 29,700 hPa | [7] |

| Solubility in Water | Insoluble | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 1.21 (estimated) | [5] |

| Autoignition Temperature | 190 °C (374 °F) | [4] |

| Flash Point | <0 °C (<32 °F) (closed cup) | [5] |

Chemical Properties and Reactivity of this compound

The chemical behavior of this compound is dominated by the presence of the carbon-carbon double bond and the four highly electronegative fluorine atoms. This structure makes TFE susceptible to nucleophilic attack and highly prone to radical-initiated reactions, most notably polymerization.[2][8]

Flammability and Explosive Decomposition

This compound is a highly flammable gas with a wide flammability range in the air.[9] A significant hazard associated with TFE is its potential for explosive decomposition, even in the absence of oxygen.[2][6] This decomposition can be initiated by heat, pressure, or contact with certain materials, and it can propagate explosively.[2] The primary decomposition products are carbon and carbon tetrafluoride (CF₄).[2]

| Property | Value | Reference(s) |

| Flammability Limits in Air | 11 - 60% by volume | [9] |

| Heat of Polymerization | -172 kJ/mol | [10] |

Polymerization

The most significant chemical property of TFE is its ability to undergo rapid and exothermic polymerization to form polythis compound (PTFE), a high-performance polymer widely known by the trade name Teflon.[3][11] This polymerization is typically initiated by free radicals and can be highly exothermic, posing a significant safety hazard if not properly controlled.[8] Industrially, the polymerization is carried out under controlled conditions using either suspension or dispersion methods to produce different forms of PTFE.[11][12]

Peroxide Formation

In the presence of air or oxygen, TFE can form explosive polymeric peroxides, especially at low temperatures.[2][8] This is a critical safety consideration in the handling and storage of TFE, necessitating the strict exclusion of air from all process equipment.[2]

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using a modified distillation apparatus designed for low-boiling point liquids.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus, such as one conforming to ASTM D1078, is assembled in a well-ventilated fume hood.[7][13] The apparatus consists of a distillation flask, a condenser, a receiving cylinder, and a calibrated low-temperature thermometer. All glassware must be thoroughly dried to prevent ice formation.

-

Sample Handling: A small sample of liquid TFE is carefully condensed into the pre-cooled distillation flask. This process must be conducted in a closed system to prevent exposure and contamination.

-

Distillation: The distillation flask is gently heated using a suitable heating bath. The temperature is slowly increased until the liquid begins to boil and a steady stream of condensate is observed.

-

Data Recording: The temperature at which the liquid and vapor are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid distills, is recorded as the boiling point.[14]

Determination of Flammability Limits

The lower and upper flammability limits of this compound in the air can be determined using a method based on ASTM E681.[15]

Methodology:

-

Apparatus: A closed, spherical test vessel (typically 5-20 liters) equipped with a pressure transducer, a temperature sensor, an ignition source (e.g., an electric spark), and a means for introducing and mixing gases is used.

-

Gas Mixture Preparation: A known concentration of TFE gas is introduced into the test vessel, followed by air to reach a predetermined total pressure. The gases are thoroughly mixed.

-

Ignition: The ignition source is activated, and the pressure inside the vessel is monitored.

-

Flame Propagation Determination: A significant pressure rise (typically defined as a rise of 7% or more above the initial pressure) indicates flame propagation.

-

Limit Determination: The procedure is repeated with varying concentrations of TFE to determine the minimum concentration at which flame propagation occurs (Lower Flammability Limit - LFL) and the maximum concentration above which it does not (Upper Flammability Limit - UFL).[15]

Laboratory Scale Synthesis of this compound

A common laboratory method for the synthesis of TFE is the pyrolysis of sodium pentafluoropropionate.[16][17]

Methodology:

-

Reactant Preparation: Sodium pentafluoropropionate is prepared by neutralizing pentafluoropropionic acid with sodium hydroxide. The resulting salt is thoroughly dried.

-

Pyrolysis Setup: The dried sodium pentafluoropropionate is placed in a pyrolysis tube connected to a series of cold traps. The system is evacuated to a low pressure.

-

Thermal Decomposition: The pyrolysis tube is heated to 200-230 °C. The salt decomposes to produce TFE gas, carbon dioxide, and sodium fluoride.[18]

-

Product Collection: The TFE gas is collected by condensation in a cold trap cooled with liquid nitrogen. The carbon dioxide can be removed by passing the gas stream through a scrubber containing a suitable absorbent.

Suspension Polymerization of this compound (Bench-Scale)

Methodology:

-

Reactor Preparation: A high-pressure autoclave reactor equipped with a stirrer, a temperature and pressure control system, and inlets for monomer and initiator is thoroughly cleaned and purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[1]

-

Reaction Medium: Deionized and deoxygenated water is charged into the reactor. A small amount of a dispersing agent may be added.[2]

-

Initiator Addition: A water-soluble free-radical initiator, such as ammonium (B1175870) persulfate, is added to the aqueous medium.

-

Pressurization and Polymerization: The reactor is pressurized with TFE gas to the desired pressure. The temperature is raised to initiate polymerization. The polymerization is typically carried out with vigorous agitation to ensure good dispersion of the monomer.[2]

-

Monomer Feed and Termination: TFE is continuously fed to the reactor to maintain the pressure as it is consumed. Once the desired conversion is reached, the monomer feed is stopped, and the reactor is cooled and vented.

-

Product Isolation: The resulting granular PTFE polymer is separated from the aqueous medium by filtration, washed, and dried.[2]

Visualizations

Caption: Free-radical polymerization of TFE to PTFE.

Caption: Industrial and laboratory synthesis routes for TFE.

Conclusion

This compound is a cornerstone of the fluoropolymer industry, with its unique physical and chemical properties driving its widespread applications. A thorough understanding of these properties, along with robust and safe experimental procedures for their characterization, is essential for researchers and professionals working with this highly reactive gas. The information and protocols provided in this guide offer a foundational resource for the safe and effective handling and utilization of this compound in a scientific setting. It is imperative that all work with TFE be conducted with strict adherence to safety protocols and in appropriate facilities due to its flammability, potential for explosive decomposition, and health hazards.[19]

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5403900A - Polymerization of liquid this compound in aqueous dispersion - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 7. store.astm.org [store.astm.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. The Heats of Combustion of Polythis compound (Teflon) and Graphite in Elemental Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fluoropolymers.eu [fluoropolymers.eu]

- 12. ASTM E681: Standard Test Method for Concentration Limits of Flammability of Chemicals : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. store.astm.org [store.astm.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. epo.org [epo.org]

- 19. airgas.com [airgas.com]

Molecular formula and molar mass of tetrafluoroethylene

Tetrafluoroethylene (TFE) is a synthetic fluorocarbon and the monomer used for the industrial preparation of a variety of fluoropolymers, most notably polythis compound (PTFE), widely known by the trade name Teflon.[1][2] This document provides a comprehensive overview of its molecular characteristics, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Molar Mass

This compound is a colorless and odorless gas with the chemical formula C₂F₄.[1][2] Its structure consists of a carbon-carbon double bond with two fluorine atoms attached to each carbon (F₂C=CF₂).[2]

Table 1: Core Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂F₄[1][3] |

| Molar Mass | 100.016 g·mol⁻¹[1] |

| Appearance | Colorless gas[1] |

| Odor | Odorless[1] |

| Density | 1.519 g/cm³ at -76 °C[1] |

| Melting Point | -142.5 °C[1] |

| Boiling Point | -76.3 °C[1] |

| Water Solubility | Insoluble[1] |

Synthesis of this compound

The industrial production of TFE is a multi-step process that begins with chloroform.[1][3] Additionally, there are established laboratory methods for its synthesis.

Industrial Manufacturing Protocol

The primary commercial synthesis of this compound involves the following key steps:

-

Fluorination of Chloroform: Chloroform (CHCl₃) is treated with hydrogen fluoride (B91410) (HF) to produce chlorodifluoromethane (B1668795) (CHClF₂), also known as R-22.[1][4]

-

Pyrolysis of Chlorodifluoromethane: The resulting chlorodifluoromethane is then subjected to pyrolysis at high temperatures (550–750 °C), which yields this compound.[1] Difluorocarbene serves as an intermediate in this reaction.[1]

Alternatively, TFE can be prepared by the pyrolysis of fluoroform (CHF₃).[1]

References

A Technical Guide to the History and Synthesis of Tetrafluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history of tetrafluoroethylene (TFE), from its initial synthesis to the serendipitous discovery of its most famous polymer, Polythis compound (PTFE). It provides a detailed overview of the key scientific breakthroughs and the evolution of synthesis methodologies, tailored for a technical audience.

The Genesis of a Fluoropolymer: Discovery and Early History

The story of this compound is intrinsically linked to the discovery of PTFE, a polymer that has had a profound impact on science and industry.

First Synthesis of this compound

This compound was first synthesized in the late 19th century by the French chemist Camille Chabrié. His pioneering work involved the reaction of tetrachloroethylene (B127269) with a potent fluorinating agent.

Experimental Protocol: Chabrié's Synthesis of this compound (circa 1890s)

While detailed records of Chabrié's exact protocol are scarce, the fundamental reaction involved heating tetrachloroethylene (C₂Cl₄) with silver(II) fluoride (B91410) (AgF₂). The reaction proceeds as follows:

C₂Cl₄ + 2AgF₂ → C₂F₄ + 2AgCl[1]

This early synthesis demonstrated the feasibility of creating perfluorinated alkenes, though the method was not suitable for large-scale production due to the cost and reactivity of the reagents.

The Accidental Discovery of Polythis compound (PTFE)

The watershed moment in the history of TFE came not from the study of the monomer itself, but from the unexpected creation of its polymer. On April 6, 1938, Dr. Roy J. Plunkett, a chemist at the DuPont Company's Jackson Laboratory, made a serendipitous discovery while researching new chlorofluorocarbon refrigerants.[2][3]

Plunkett and his assistant, Jack Rebok, had produced a significant quantity of TFE gas and stored it in pressurized cylinders cooled with dry ice.[3][4] When they later attempted to use the gas, they found that no gas would dispense from a cylinder that, by weight, should have been full.[4][5] Upon sawing the cylinder open, they discovered a white, waxy solid had formed.[4][5] This new substance was the result of the spontaneous polymerization of this compound into polythis compound.[2][3]

Further analysis of this novel polymer revealed its extraordinary properties: it was incredibly slippery, chemically inert to virtually all solvents and acids, and possessed a very high melting point.[4][5] DuPont patented the new material in 1941 and registered the trademark Teflon in 1945.[4][5]

Caption: Workflow of the accidental discovery of PTFE.

Synthesis of this compound

The commercial viability of PTFE necessitated the development of efficient and scalable methods for producing high-purity this compound.

Industrial Synthesis of this compound

The modern industrial production of TFE is a two-step process that begins with chloroform (B151607) (CHCl₃).[6]

Step 1: Fluorination of Chloroform to Produce Chlorodifluoromethane (B1668795) (R-22)

In the first step, chloroform is fluorinated by reacting it with anhydrous hydrogen fluoride (HF) in the presence of a catalyst, typically antimony pentachloride (SbCl₅).[7][8] This reaction produces chlorodifluoromethane (CHClF₂), also known as R-22.

CHCl₃ + 2HF --(SbCl₅ catalyst)--> CHClF₂ + 2HCl[6]

Experimental Protocol: Fluorination of Chloroform

The reaction is typically carried out in a continuous-flow reactor at elevated temperature and pressure.[8] Chloroform and hydrogen fluoride are introduced into the reactor containing the liquid-phase antimony catalyst.[8] The vapor stream exiting the reactor, containing CHClF₂, unreacted starting materials, and byproducts, is then subjected to purification.[8]

Step 2: Pyrolysis of Chlorodifluoromethane to this compound

The second step involves the pyrolysis (thermal decomposition in the absence of oxygen) of chlorodifluoromethane at high temperatures. This reaction yields this compound and hydrochloric acid (HCl).[6] A key intermediate in this process is difluorocarbene (:CF₂).[1]

2CHClF₂ --(High Temperature)--> C₂F₄ + 2HCl[6]

Experimental Protocol: Pyrolysis of Chlorodifluoromethane

The pyrolysis of CHClF₂ is conducted by passing the gas through a hot tube, often made of platinum or other inert materials, at temperatures ranging from 550 to 750°C.[1][6] The residence time in the reactor is typically short, on the order of 0.07 to 0.1 seconds, to optimize the yield of TFE and minimize the formation of byproducts.[9] The use of a diluent, such as superheated steam, can improve the conversion and selectivity of the reaction.[9][10] The resulting TFE gas must then be purified to remove HCl and other impurities.[6]

Caption: Two-step industrial synthesis of TFE from chloroform.

Laboratory-Scale Synthesis of this compound

For laboratory applications where smaller quantities of TFE are required, several alternative synthesis methods have been developed.

1. Pyrolysis of Sodium Pentafluoropropionate

A convenient and safer laboratory method for generating TFE is the pyrolysis of the sodium salt of pentafluoropropionic acid.[1]

CF₃CF₂COONa → C₂F₄ + CO₂ + NaF[1]

Experimental Protocol: The sodium salt is heated, and it decomposes to yield TFE gas, carbon dioxide, and sodium fluoride.[1] This method avoids the handling of highly toxic and corrosive reagents used in the industrial process.

2. Depolymerization of Polythis compound

TFE can also be prepared in the laboratory by the depolymerization of PTFE.

(C₂F₄)n --(High Temperature, Vacuum)--> nC₂F₄

Experimental Protocol: This is achieved by heating PTFE in a quartz vessel at 650-700°C under a vacuum.[1] The pressure must be carefully controlled to below 5 Torr to ensure the primary product is TFE, as higher pressures can lead to the formation of other perfluorinated compounds like hexafluoropropylene and octafluorocyclobutane.[1]

Quantitative Data and Properties

A summary of the key quantitative data associated with the industrial synthesis and physical properties of this compound is provided below.

Table 1: Reaction Conditions for the Industrial Synthesis of this compound

| Parameter | Fluorination of Chloroform | Pyrolysis of Chlorodifluoromethane |

| Reactants | Chloroform (CHCl₃), Hydrogen Fluoride (HF) | Chlorodifluoromethane (CHClF₂) |

| Catalyst | Antimony Pentachloride (SbCl₅) | None (Thermal) |

| Temperature | Elevated (Specifics are proprietary) | 550 - 750 °C[1] |

| Pressure | Elevated | Near Atmospheric |

| Residence Time | Varies with reactor design | 0.07 - 0.1 seconds[9] |

| Diluent | Not typically used | Steam (optional)[9] |

| Yield | High conversion to CHClF₂ | Yields of TFE can be >90% with optimization |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂F₄ |

| Molar Mass | 100.016 g/mol [1] |

| Appearance | Colorless gas[1] |

| Odor | Odorless[1] |

| Melting Point | -142.5 °C[1] |

| Boiling Point | -76.3 °C[1] |

| Density | 1.519 g/cm³ at -76 °C[1] |

Conclusion

The history of this compound is a compelling example of how a serendipitous discovery can lead to the development of a material that has revolutionized numerous industries. From its initial synthesis by Chabrié to the industrial-scale production methods developed to meet the demand for PTFE, the journey of TFE has been one of continuous innovation. The synthesis of this crucial monomer, while challenging due to the reactivity of the compounds involved, has been refined to a high degree of efficiency, enabling the widespread application of one of the most versatile polymers ever created. This guide provides a foundational understanding of the historical context and the fundamental chemistry that underpins the production of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. teflon.com [teflon.com]

- 3. fluoroprecision.co.uk [fluoroprecision.co.uk]

- 4. easeals.co.uk [easeals.co.uk]

- 5. advanced-emc.com [advanced-emc.com]

- 6. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]

- 7. EP1868973A1 - Process for the manufacture of chlorodifluoromethane - Google Patents [patents.google.com]

- 8. US20080194779A1 - Process for the Manufacture of Chlorodifluoromethane - Google Patents [patents.google.com]

- 9. Synthesis of this compound from the Pyrolysis of Chlorodifluoromethane in the Presence of Steam (Journal Article) | ETDEWEB [osti.gov]

- 10. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tetrafluoroethylene as a Monomer for Fluoropolymers

This technical guide provides a comprehensive overview of this compound (TFE), its polymerization into polythis compound (PTFE), and the resulting polymer's properties and applications. The information is tailored for professionals in research and development who require detailed technical data and procedural insights.

Introduction to this compound (TFE)

This compound (C₂F₄) is a synthetic, colorless, and odorless gas that serves as the fundamental building block for a range of fluoropolymers, most notably polythis compound (PTFE).[1][2] The strong carbon-fluorine bonds in its structure are responsible for the exceptional properties of the resulting polymers, including high thermal stability, chemical inertness, and a low coefficient of friction.[3] TFE is a highly reactive and flammable gas, necessitating careful handling and on-site polymerization immediately following its synthesis.[2][4]

Properties of this compound (TFE) Monomer

TFE is handled in chemical plants under various temperatures and pressures, existing as a gas, liquid, or supercritical fluid.[2] Its key physical and chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 1,1,2,2-Tetrafluoroethene |

| Chemical Formula | C₂F₄ |

| Molecular Mass | 100.02 g/mol |

| Boiling Point | -75.6 °C (197.5 K) |

| Critical Temperature | 33.3 °C |

| Critical Pressure | 39.4 bar |

| Relative Gas Density (air=1) | 3.453 |

Industrial Synthesis of this compound (TFE)

The industrial production of TFE is a multi-step process that begins with common chemicals like chloroform (B151607) (CHCl₃), hydrofluoric acid (HF), and fluorspar (CaF₂).[4][6][7] Due to the hazardous nature of TFE, it is typically synthesized and purified directly on-site where it will be polymerized.[4][8][9]

Experimental Protocol for TFE Synthesis

-

Production of Hydrogen Fluoride (B91410) (HF): Fluorspar (CaF₂) is reacted with sulfuric acid (H₂SO₄) to produce hydrogen fluoride.[6]

-

Synthesis of Chlorodifluoromethane (B1668795) (R-22): Chloroform (CHCl₃) is fluorinated by reacting it with hydrogen fluoride to produce chlorodifluoromethane (CHClF₂).[1][7]

-

Pyrolysis: The chlorodifluoromethane is subjected to pyrolysis, heating it to high temperatures (550–900°C) in the absence of air.[1][8][10] This process yields TFE gas and hydrochloric acid (HCl) as a byproduct.[6]

-

Purification: The resulting TFE gas must be purified to remove impurities and residual acids. This is typically achieved by scrubbing the gas to remove HCl and then distilling it to separate it from other byproducts.[6][11]

Polymerization of this compound

TFE is polymerized via free-radical polymerization to produce polythis compound (PTFE).[12] This process is highly exothermic and must be carefully controlled to prevent violent reactions.[6] There are two primary commercial methods for TFE polymerization: suspension polymerization and dispersion (or emulsion) polymerization.[7][8][9]

Suspension Polymerization

Suspension polymerization, also known as granular polymerization, produces larger, grain-like PTFE particles.[7][8] These granular resins are suitable for molding into solid shapes like rods, tubes, and sheets.[7][13]

-

Reactor Setup: A pressure reactor is filled with deionized water.[14][15] An initiator, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is added to the water.[8]

-

Initiation: The reactor is sealed, evacuated to remove oxygen, and heated to the reaction temperature (typically 310-350 K).[8] Liquid TFE monomer is then introduced into the reactor.[15]

-

Polymerization: The mixture is vigorously agitated to keep the TFE suspended in the water.[15][16] The polymerization reaction proceeds under controlled pressure (10-20 atm), forming solid PTFE grains that float on the water's surface.[8][15]

-

Termination and Recovery: Once the desired polymer yield is achieved, the reaction is stopped. The resulting granular PTFE is separated from the water, washed, and dried.[17][18] The grains can then be milled into fine powders or processed into pellets for molding.[8][13]

Dispersion (Emulsion) Polymerization

Dispersion polymerization produces much finer, colloidal PTFE particles (0.1-0.3 µm).[8] The resulting product is a milky aqueous dispersion that can be used for coatings and films, or coagulated and dried to form a fine powder.[8][16]

-

Reactor Setup: A reactor is filled with deionized water, a water-soluble initiator, and a fluorinated surfactant (emulsifier) like perfluorooctanoic acid (PFOA) or its alternatives.[3][19] A dispersion stabilizer, such as paraffin (B1166041) wax, may also be added.[19]

-

Initiation: The reactor is sealed, purged of oxygen, and heated (e.g., 65-95°C).[19] TFE gas is introduced to a predetermined pressure (e.g., 6-20 kg/cm ² G).[19]

-

Polymerization: The mixture is gently agitated.[15][16] The surfactant stabilizes the forming PTFE particles, creating a stable colloidal dispersion. The particle sizes typically range from 100 to 230 nm.[20]

-

Termination and Recovery: After the reaction, the resulting milky dispersion can be concentrated for use in coating applications.[8] Alternatively, the dispersion can be coagulated, and the fine PTFE powder is then separated, washed, and dried.[3][8]

Properties of Polythis compound (PTFE)

PTFE is a high-molecular-weight polymer consisting entirely of carbon and fluorine.[12][13] Its unique properties stem from the strong C-F bonds and the uniform sheath of fluorine atoms that protect the carbon backbone.[21]

| Property | Value |

| Density | 2.1 - 2.3 g/cm³ |

| Melting Point | 327 °C (600 K) |

| Water Absorption (24 hrs) | < 0.01% |

| Coefficient of Friction | 0.05 - 0.1 |

| Hardness (Shore D) | 50 - 60 |

Mechanical Properties

While PTFE's mechanical properties are generally lower than those of engineering plastics at room temperature, they remain useful over an exceptionally wide temperature range, from -73°C to 204°C.[21][23]

| Mechanical Property | Value (ASTM or UL test) |

| Tensile Strength | 10 - 43 MPa |

| Elongation at Break | 300 - 550 % |

| Flexural Modulus | 0.5 - 0.7 GPa |

| Compressive Strength | 10 - 15 MPa |

| Izod Notched Impact | 3.5 ft lb/in |

Thermal Properties

PTFE exhibits high thermal stability and can be used continuously at temperatures up to 260°C without significant degradation.[21][27] It maintains its flexibility and strength at very low temperatures as well.[12]

| Thermal Property | Value |

| Continuous Service Temp. | up to 260 °C (500 °F) |

| Melting Temperature | 317 - 337 °C |

| Thermal Conductivity | 0.24 - 0.35 W/(m·K) |

| Specific Heat Capacity | 1.2 - 1.4 J/g-°C |

| Linear Expansion Coeff. | High (79 - 150 µm/m-°C at 20°C) |

Source:[12][21][22][26][27][28]

Electrical Properties

The highly symmetric structure of PTFE macromolecules results in excellent electrical insulating properties.[21] It has a very low dielectric constant and dissipation factor, making it ideal for high-frequency applications.[29][30]

| Electrical Property | Value |

| Dielectric Strength | 18 - 105 kV/mm |

| Dielectric Constant (1 MHz) | 2.1 |

| Dissipation Factor (1 MHz) | < 0.0001 - 0.0003 |

| Volume Resistivity | > 10¹⁸ ohm·cm |

| Arc Resistance | > 300 seconds |

Chemical Properties

PTFE is renowned for its exceptional chemical resistance.[10] It is inert to most chemicals, including strong acids, alkalis, oxidizing agents, and organic solvents.[8][32] The only substances known to react with PTFE are molten alkali metals, gaseous fluorine at high temperatures and pressures, and certain halogenated compounds like chlorine trifluoride.[12][21]

Filled PTFE Grades

To enhance certain mechanical properties like wear resistance, compressive strength, and creep resistance, various fillers can be added to PTFE resins.[16][23] The addition of fillers can, however, affect other properties like the coefficient of friction and chemical resistance.[8]

| Filler Type | Primary Benefits |

| Glass Fiber | Improves creep performance, compressive strength, and wear resistance. |

| Carbon | Increases compressive strength, hardness, and wear resistance. Lowers creep. |

| Graphite | Imparts excellent wear properties and a very low coefficient of friction. |

| Bronze | Increases hardness, wear resistance, and thermal conductivity. |

| Molybdenum Disulfide (MoS₂) | Enhances hardness, stiffness, and wear resistance. |

Safety and Handling of this compound

TFE is an extremely flammable and chemically unstable gas that can decompose explosively even without oxygen.[2] It is classified as a substance "Reasonably Anticipated to Be a Human Carcinogen."[33]

Key Safety Precautions:

-

Storage and Transport: Pure TFE should not be stored or shipped. It is generated and used on-site. If transported, it must be stabilized and kept under low pressure.[33]

-

Handling: TFE should be handled in well-ventilated areas using non-sparking tools and explosion-proof equipment.[34][35]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and static discharge, must be eliminated from areas where TFE is handled.[35]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. In case of potential exposure, respiratory protection is necessary.[34][36]

-

Inhibitors: Small amounts of inhibitors like α-pinene or d-limonene can be added during manufacture to reduce spontaneous polymerization.[33]

Applications

The unique combination of properties makes PTFE and its derivatives indispensable in a wide range of industries.

-

Chemical Processing: Linings for pipes, valves, and vessels due to its chemical inertness.[3][12]

-

Electronics: High-frequency insulation for wires and cables because of its excellent dielectric properties.[21][29]

-

Mechanical: Low-friction bearings, seals, and gaskets.[3]

-

Coatings: Non-stick surfaces for cookware and industrial molds.[12][13]

-

Medical/Pharmaceutical: Used as a graft material in surgery and for components that require high purity and chemical resistance.[12][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. What Are The Two Main Phases In Ptfe Production? From Raw Materials To High-Performance Polymer - Kintek [kintek-solution.com]

- 5. US5403900A - Polymerization of liquid this compound in aqueous dispersion - Google Patents [patents.google.com]

- 6. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]

- 7. What Are The Three Main Steps In The Manufacturing Process Of Ptfe? From Monomer To High-Performance Polymer - Kintek [kintek-solution.com]

- 8. Poly(tetrafluoroethene) (Polythis compound) [essentialchemicalindustry.org]

- 9. How is PTFE (Teflon®) Made? | Orion Industries, Ltd. [orioncoat.com]

- 10. buenoeco.com [buenoeco.com]

- 11. US4898645A - Process for the production of pure this compound - Google Patents [patents.google.com]

- 12. Polythis compound - Wikipedia [en.wikipedia.org]

- 13. technoad.com [technoad.com]

- 14. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]

- 15. PTFE - Processability [swicofil.com]

- 16. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 17. hansaplas.com [hansaplas.com]

- 18. Production technology of PTFE polymer [raw-teflon.com]

- 19. US5814713A - Method for emulsion polymerization of this compound and method for prevention of irregular polymerization thereof - Google Patents [patents.google.com]

- 20. Emulsion polymerization of this compound: effects of reaction conditions on particle formation (1999) | Cu Kim | 30 Citations [scispace.com]

- 21. specialchem.com [specialchem.com]

- 22. hansaplas.com [hansaplas.com]

- 23. ipolymer.com [ipolymer.com]

- 24. What are the Physical and Chemical Properties of PTFE [aftubes.com]

- 25. The mechanical properties of PTFE and its applications in different fields - Knowledge [bainaisichem.com]

- 26. bearingworks.com [bearingworks.com]

- 27. Thermal Properties of Virgin Unfilled PTFE, PTFE Products, India [hindustan-nylons.com]

- 28. Thermal properties of PTFE - Knowledge [chinafluoropolymer.com]

- 29. The Insane Electrical Properties of PTFE and How to Interpret Them | Poly Fluoro Ltd [polyfluoroltd.com]

- 30. Electrical Properties of PTFE [fluoroplastics.com]

- 31. crestcoating.com [crestcoating.com]

- 32. lorric.com [lorric.com]

- 33. fluoropolymers.eu [fluoropolymers.eu]

- 34. echemi.com [echemi.com]

- 35. nj.gov [nj.gov]

- 36. airgas.com [airgas.com]

The Electron-Deficient Heart of Fluoropolymers: An In-depth Technical Guide to the Reactivity of the C=C Double Bond in Tetrafluoroethylene (TFE)

For Researchers, Scientists, and Drug Development Professionals

Tetrafluoroethylene (TFE), the deceptively simple gaseous monomer C₂F₄, forms the bedrock of a vast family of fluoropolymers, most notably polythis compound (PTFE). The unique reactivity of its carbon-carbon double bond, heavily influenced by the presence of four highly electronegative fluorine atoms, dictates its polymerization behavior and its utility as a versatile building block in organic synthesis. This technical guide provides a comprehensive exploration of the electronic structure, reactivity, and reaction mechanisms associated with the TFE double bond, offering valuable insights for professionals in materials science and drug development.

Electronic Structure and Inherent Reactivity

The chemical behavior of TFE is a direct consequence of its electronic landscape. The four fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) on the C=C double bond. This polarization significantly reduces the electron density of the π-system, rendering the double bond electron-deficient.[1] Consequently, TFE exhibits a reactivity profile that is markedly different from that of its non-fluorinated counterpart, ethylene (B1197577).

This electron-deficient nature makes the C=C bond in TFE susceptible to nucleophilic attack, a characteristic less common in typical alkenes. Conversely, it is relatively resistant to electrophilic addition. The inherent instability of TFE also predisposes it to rapid, and often exothermic, radical-mediated polymerization.

Key Reaction Pathways of the TFE Double Bond

The reactivity of the TFE double bond is primarily channeled through three major pathways: radical polymerization, nucleophilic addition, and cycloaddition. Understanding these pathways is crucial for controlling the synthesis of fluoropolymers and for the design of novel fluorinated molecules.

Radical Polymerization

The most significant industrial application of TFE is its polymerization to form PTFE. This transformation proceeds via a free-radical chain-growth mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[1]

Initiation: The process begins with the generation of free radicals from an initiator molecule. A commonly used initiator in aqueous suspension or emulsion polymerization of TFE is a persulfate salt, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).[1][2][3][4][5] Thermal decomposition of the persulfate ion generates sulfate (B86663) radical anions.

Propagation: The highly reactive initiator radical adds to the C=C double bond of a TFE monomer, forming a new carbon-centered radical. This new radical then rapidly adds to another TFE monomer, propagating the polymer chain.

Termination: The growing polymer chains are terminated through combination or disproportionation of two radical chain ends.

Nucleophilic Addition

The electron-deficient nature of the TFE double bond makes it a prime target for nucleophiles. A variety of nucleophiles, including organometallic reagents, amines, and thiols, can add across the C=C bond. This reaction provides a powerful tool for the introduction of the tetrafluoroethyl group into organic molecules, a motif of increasing importance in medicinal chemistry.

The general mechanism involves the attack of the nucleophile on one of the carbon atoms of the double bond, leading to the formation of a carbanionic intermediate. This intermediate is then typically quenched by a proton source to yield the final addition product.

Cycloaddition Reactions

TFE readily participates in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes and dienes. These reactions are valuable for the synthesis of four-membered fluorinated rings. The reaction of TFE with butadiene, for example, kinetically favors the formation of the [2+2] cycloadduct over the thermodynamically more stable [4+2] Diels-Alder adduct.[6][7] This preference is attributed to the reaction proceeding through a stepwise diradical mechanism.[6][7]